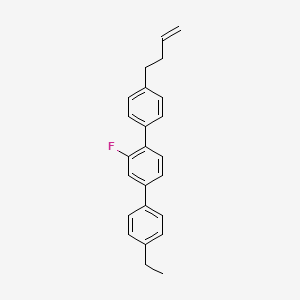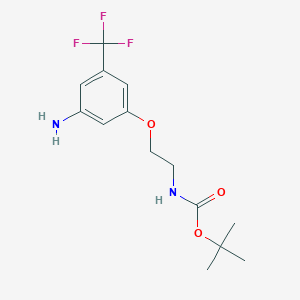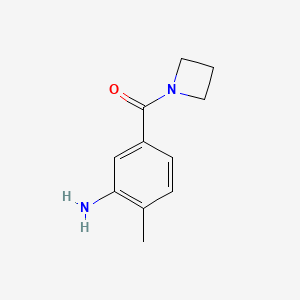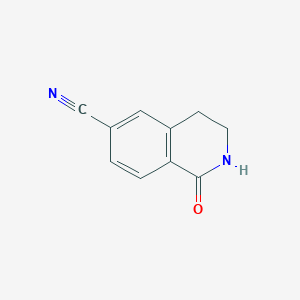
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, is a compound that features a cyclohexene ring attached to a nitroaniline moiety, with a tert-butyloxycarbonyl (BOC) protecting group on the amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, typically involves the following steps:
Nitration: The starting material, cyclohexene, undergoes nitration to introduce the nitro group.
Amination: The nitro compound is then reduced to form the corresponding aniline.
BOC Protection: The aniline is reacted with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine to introduce the BOC protecting group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, and the BOC group can be removed under acidic conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under mild conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The BOC protecting group can be removed under acidic conditions to reveal the active amine, which can interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Cyclohex-1-en-1-yl)-2-nitroaniline: Without the BOC protection, this compound is more reactive and less stable.
2-Nitroaniline, N-BOC protected: Lacks the cyclohexene ring, resulting in different chemical properties and reactivity.
Cyclohex-1-en-1-ylamine, N-BOC protected: Lacks the nitro group, leading to different applications and reactivity.
Uniqueness
5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, is unique due to the combination of the cyclohexene ring, nitro group, and BOC protection. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
1332765-76-0 |
|---|---|
Formule moléculaire |
C17H22N2O4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
tert-butyl N-[5-(cyclohexen-1-yl)-2-nitrophenyl]carbamate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(20)18-14-11-13(9-10-15(14)19(21)22)12-7-5-4-6-8-12/h7,9-11H,4-6,8H2,1-3H3,(H,18,20) |
Clé InChI |
FBPFMIPOQMRZNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C2=CCCCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)
![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)

![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)




![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)




